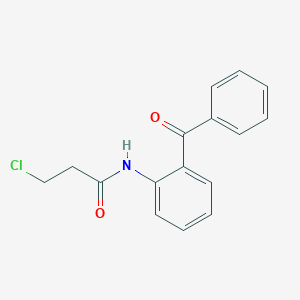

N-(2-benzoylphenyl)-3-chloropropanamide

Description

N-(2-benzoylphenyl)-3-chloropropanamide is a chlorinated aromatic amide characterized by a benzoyl group at the ortho position of the phenyl ring and a 3-chloropropanamide side chain (Fig. 1). The benzoyl group introduces steric bulk, which affects hydrogen bonding (HB) and molecular conformation, as demonstrated in related compounds . The chlorine atom on the propanamide chain may enhance bioactivity or stability, aligning with the "Magic Chloro" effect observed in pharmaceuticals .

Properties

IUPAC Name |

N-(2-benzoylphenyl)-3-chloropropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c17-11-10-15(19)18-14-9-5-4-8-13(14)16(20)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUFWESEQHBZSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)-3-chloropropanamide typically involves the reaction of 2-benzoylphenylamine with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This method allows for the efficient and controlled production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach minimizes the risk of side reactions and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)-3-chloropropanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the chloropropanamide moiety can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The benzoyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: Formation of N-(2-benzoylphenyl)-3-aminopropanamide or N-(2-benzoylphenyl)-3-thiopropanamide.

Oxidation Reactions: Formation of 2-benzoylbenzoic acid or other oxidized derivatives.

Reduction Reactions: Formation of N-(2-benzoylphenyl)-3-aminopropane.

Scientific Research Applications

N-(2-benzoylphenyl)-3-chloropropanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoylphenyl)-3-chloropropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(2-benzoylphenyl)-3-chloropropanamide with structurally related chloropropanamides and benzoyl-containing derivatives:

Hydrogen Bonding and Steric Effects

The benzoyl group in this compound imposes significant steric constraints, as seen in N-(2-benzoylphenyl)acetamide, where two-center intramolecular HB is prevented . In contrast, N1,N2-bis(2-benzoylphenyl)oxalamide overcomes steric limitations through cooperative THB formation, stabilizing its structure in both solid and solution states . This suggests that the target compound’s HB behavior is intermediate—less flexible than oxalamide derivatives but more constrained than simpler acetamides.

Chlorine Substitution Effects

The 3-chloropropanamide chain differentiates the target compound from non-chlorinated analogs. Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity or improve binding in biological systems, as noted in dichloro-substituted chalcones and dihydropyrazoles .

Solubility and Bioactivity

Compounds like 3-Chloro-N-(3-hydroxyphenyl)propanamide exhibit improved solubility due to the hydroxyl group, whereas the hydrophobic benzoyl group in the target compound may limit aqueous solubility . However, the benzoyl moiety could enhance binding to aromatic receptors in drug design, a trade-off observed in structurally complex pharmaceuticals .

Biological Activity

N-(2-benzoylphenyl)-3-chloropropanamide, with the molecular formula CHClNO, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 287.74 g/mol

- CAS Number : 6140-11-0

- Structure : The compound features a benzoyl group attached to a chloropropanamide moiety, which may influence its biological interactions.

Biological Activity

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further development as an antibacterial or antifungal agent.

- Anticancer Activity : Research has indicated that derivatives of benzoylphenyl compounds often exhibit anticancer properties. A study focusing on similar compounds showed promising results in inhibiting the proliferation of cancer cell lines, suggesting that this compound might share these effects.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The presence of the benzoyl and chloropropanamide groups may allow the compound to interact with specific enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes essential for microbial growth or cancer cell survival.

- Cell Membrane Penetration : The lipophilic nature of the chlorophenyl component may enhance the compound's ability to penetrate cell membranes, facilitating its action within target cells.

Case Studies and Experimental Data

-

Anticancer Activity :

Compound IC (µM) Cell Line This compound TBD TBD Benzoyl derivative A 5.6 HepG2 Benzoyl derivative B 4.9 A549 -

Antimicrobial Activity :

- Investigations into the antimicrobial properties have shown that derivatives of benzoylphenyl compounds can inhibit bacterial growth effectively. Specific assays are needed to quantify the exact activity of this compound against various pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.